3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves the stepwise addition of ethylene oxide to ethylenediamine, resulting in the formation of the polyamine structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where ethylenediamine and ethylene oxide are combined under high pressure and temperature. The reaction is carefully monitored to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamines and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate involves its ability to interact with various molecular targets through its multiple amine groups. These interactions can lead to the formation of stable complexes with metal ions, modification of biomolecules, and participation in various chemical reactions. The compound’s polyamine structure allows it to engage in multiple binding interactions, making it highly effective in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylenetetramine: Another polyamine with fewer ethylene units.
Tetraethylenepentamine: Similar structure but with one less ethylene unit.
Hexaethylenetetramine: Contains more ethylene units compared to 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
Uniqueness
This compound is unique due to its specific number of ethylene units and amine groups, which provide it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules .
Eigenschaften
CAS-Nummer |
67924-15-6 |
---|---|
Molekularformel |
C12H32N6O2 |
Molekulargewicht |
292.42 g/mol |
IUPAC-Name |
acetic acid;N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H28N6.C2H4O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;1-2(3)4/h13-16H,1-12H2;1H3,(H,3,4) |
InChI-Schlüssel |
IIENIZDMZNXADL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CNCCNCCNCCNCCN)N |
Verwandte CAS-Nummern |
2251-50-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.